(2S)-2-Amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid
CAS No.: 1565144-97-9
Cat. No.: VC7454279
Molecular Formula: C6H9N3O3
Molecular Weight: 171.156
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1565144-97-9 |
|---|---|
| Molecular Formula | C6H9N3O3 |
| Molecular Weight | 171.156 |
| IUPAC Name | (2S)-2-amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C6H9N3O3/c1-3-8-9-5(12-3)2-4(7)6(10)11/h4H,2,7H2,1H3,(H,10,11)/t4-/m0/s1 |
| Standard InChI Key | FZSGYZBRDCZOAS-BYPYZUCNSA-N |
| SMILES | CC1=NN=C(O1)CC(C(=O)O)N |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features an L-configuration α-amino acid backbone ((2S)-stereochemistry) conjugated to a 5-methyl-1,3,4-oxadiazole moiety at the β-carbon (Figure 1). The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, with a methyl substituent at the 5-position .
Table 1: Core structural identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid | |
| Molecular Formula | C₆H₉N₃O₃ | |
| Molecular Weight | 171.16 g/mol | |
| CAS Registry Number | 1565144-97-9 |
The stereochemical integrity of the α-carbon is critical for biological interactions, as demonstrated in studies of analogous chiral amino acid derivatives .
Physicochemical Properties
Applications in Drug Discovery
Building Block for Hybrid Molecules
The compound’s dual functionality (amino acid + heterocycle) enables its use in combinatorial libraries targeting:
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Peptidomimetics: Replacement of peptide bonds with oxadiazole rings to enhance metabolic stability .
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Metal chelators: Coordination of transition metals via oxadiazole nitrogen atoms for catalytic or diagnostic applications .
Table 3: Commercial availability
| Supplier | Catalog Number | Purity Grade |
|---|---|---|
| American Elements | OMXX-282497-01 | Research |
| VulcanChem | VC7454279 | Research |
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